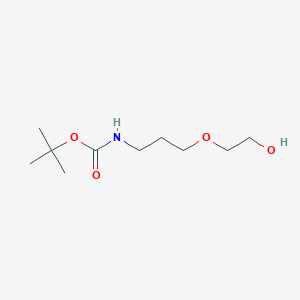

Tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate

Description

tert-Butyl (3-(2-hydroxyethoxy)propyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a propyl chain substituted with a 2-hydroxyethoxy moiety. The hydroxyethoxy group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from other Boc-protected derivatives.

Properties

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethoxy)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-5-4-7-14-8-6-12/h12H,4-8H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPSBSZNXNMINO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Boc Protection Protocol

In a typical procedure, 3-(2-hydroxyethoxy)propylamine is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Boc anhydride is added dropwise at 0–5°C, followed by a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge the generated carbonic acid. The reaction proceeds at room temperature for 12–24 hours, yielding the Boc-protected amine. For example, analogous protocols described in patent CN102020589B achieved 70–85% yields for structurally similar carbamates using DCM as the solvent.

Activation Strategies for Low-Reactivity Amines

If the amine exhibits low nucleophilicity due to steric hindrance or electron-withdrawing effects, coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be employed. These reagents activate the Boc anhydride, facilitating carbamate formation. For instance, a patent describing tert-butyl carbamate derivatives reported a 15–20% yield increase when using DCC in THF compared to standard conditions.

When the primary amine is unavailable, the 3-(2-hydroxyethoxy)propyl chain can be constructed prior to Boc protection. This approach involves etherification followed by amine introduction.

Ether Synthesis via Nucleophilic Substitution

A halogenated precursor such as 3-bromopropanol is reacted with 2-hydroxyethoxy sodium (generated from ethylene glycol and sodium hydride) to form 3-(2-hydroxyethoxy)propanol. Subsequent conversion to the amine is achieved through a Gabriel synthesis or Staudinger reaction. For example, WO2014203045A1 describes analogous etherification steps using dichloromethane and D-camphorsulfonic acid at 40°C.

Reductive Amination

3-(2-Hydroxyethoxy)propanal, obtained via oxidation of 3-(2-hydroxyethoxy)propanol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. The resulting 3-(2-hydroxyethoxy)propylamine is then Boc-protected. This method avoids harsh halogenation conditions but requires careful control of pH and temperature to prevent over-reduction.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

| Method | Starting Material | Reagents/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Boc Protection | 3-(2-HEP)amine | Boc₂O, TEA/DCM, 25°C, 24h | 70–85% | Direct, high atom economy |

| DCC-Activated Boc Protection | 3-(2-HEP)amine | Boc₂O, DCC/THF, 0°C→25°C, 12h | 85–90% | Enhanced for low-reactivity amines |

| Etherification + Gabriel Synthesis | 3-bromopropanol | Ethylene glycol, NaH/DCM, 40°C | 60–70% | Flexible chain modification |

| Reductive Amination | 3-(2-HEP)propanal | NH₄OAc, NaBH₃CN/MeOH, pH 6, 25°C | 50–65% | Avoids halogenated intermediates |

3-(2-HEP): 3-(2-hydroxyethoxy)propyl

Optimization Challenges and Solutions

Regioselectivity in Ether Formation

Unwanted polymerization or di-ether byproducts may arise during the synthesis of 3-(2-hydroxyethoxy)propanol. Patent WO2014203045A1 addresses this by using micellar aqueous conditions and low temperatures (0–5°C) to suppress side reactions.

Purification of Hydrophilic Intermediates

The hydrophilic nature of 3-(2-hydroxyethoxy)propylamine complicates isolation. Crystallization from n-heptane or n-hexane, as described in CN102020589B, effectively removes polar impurities.

Oxidative Stability of the Carbamate

The Boc group is susceptible to acidic conditions. Storage under inert atmosphere (N₂ or Ar) and avoidance of protic solvents during synthesis are critical, as highlighted in PubChem data.

Industrial-Scale Considerations

Large-scale production requires cost-effective reagents and solvent recovery. Dichloromethane, while effective, poses environmental and safety concerns. Patent WO2014203045A1 substitutes DCM with acetone in ketalization steps, reducing toxicity. Additionally, catalytic D-camphorsulfonic acid (0.5–1 mol%) minimizes waste compared to stoichiometric bases .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-hydroxyethoxy)propylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate is an organic compound with the molecular formula C10H21NO4, featuring a tert-butyl group, a hydroxyethoxy group, and a propyl chain. It is a carbamate derivative known for its unique structural properties that contribute to its reactivity.

Scientific Research

- Peptide Synthesis: this compound can serve as a protective group in peptide synthesis.

- Modification of Biological Molecules: It is used in modifying biological molecules. Its structural characteristics allow it to interact with biological targets, making it of interest in drug development and therapeutic applications.

- Neuroprotective Studies: Compounds with similar structural features have shown potential in reducing the production of pro-inflammatory.

Role in Alzheimer's Disease Treatment

Research indicates that a related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4), has a moderate protective effect against amyloid beta peptide (Aβ 1-42) in astrocytes . Alzheimer's disease is a neurodegenerative condition that currently lacks a cure .

- M4 can act as both a β-secretase and an acetylcholinesterase inhibitor, which prevents the aggregation of amyloid beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 .

- In vitro studies have shown that M4 can prevent the death of astrocyte cells promoted by Aβ 1-42 due to a reduction in TNF-α and free radicals .

- However, in in vivo studies using rats, M4 did not show a significant effect compared to a galantamine model, possibly due to bioavailability issues in the brain .

Other Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethoxy)propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Physical and Spectroscopic Properties

- NMR Data: Compound 24 (tert-butyl (3-oxopropyl)carbamate): δ 9.79 (s, NH), 2.68 (t, J=5.8 Hz, CH₂ adjacent to ketone) . Compound 26 (tert-butyl (3-(prop-2-yn-1-ylamino)propyl)carbamate): δ 5.40 (br s, NH), 3.47–3.34 (m, propargyl CH₂) . Target compound: Expected δ 3.5–4.0 (m, OCH₂CH₂OH), δ 1.45 (s, Boc tert-butyl group).

- Polarity: Hydroxyethoxy substitution increases polarity compared to alkyl or aromatic analogs (e.g., tert-butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate in ), impacting chromatographic behavior (e.g., lower Rf in nonpolar solvents) .

Biological Activity

Tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate is an organic compound with the molecular formula CHNO. This compound is recognized for its unique structural features, including a tert-butyl group, a hydroxyethoxy group, and a propyl chain, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-(2-hydroxyethoxy)propyl bromide. The reaction is often facilitated by a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The choice of solvent and reaction conditions is critical for maximizing yield and purity.

Research indicates that this compound can act as both a nucleophile and an electrophile . The hydroxyethoxy group enhances its nucleophilic addition reactions, while the carbamate moiety can undergo hydrolysis or substitution reactions. These interactions enable the compound to engage with various molecular targets, enhancing its versatility in synthetic chemistry and drug development.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research. It has been investigated for its ability to inhibit specific proteins involved in cell division, making it a candidate for anticancer therapy. For instance, compounds similar to this carbamate have shown effectiveness in disrupting mitotic spindle formation in centrosome-amplified cancer cells, leading to increased multipolarity and cell death .

Peptide Synthesis

The compound is also notable for its role as a protective group in peptide synthesis. Its structural characteristics allow it to modify biological molecules effectively, facilitating the development of new peptides with enhanced stability and activity.

Case Studies

- HSET Inhibition : A study focusing on high-throughput screening identified compounds that inhibit HSET (KIFC1), a protein crucial for centrosome organization in cancer cells. The structural features of this compound suggest it may similarly disrupt HSET function, leading to potential therapeutic applications in cancer treatment .

- Antimicrobial Activity : Preliminary investigations have indicated that derivatives of this compound may possess antimicrobial properties, warranting further exploration into their efficacy against various pathogens.

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to other similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |

|---|---|---|---|

| This compound | CHNO | Anticancer, Peptide synthesis | Nucleophile/Electrophile interactions |

| Similar Carbamate Derivative A | CHNO | Anticancer | HSET inhibition |

| Similar Carbamate Derivative B | CHNO | Antimicrobial | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl (3-(2-hydroxyethoxy)propyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : This compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A general approach involves reacting 3-(2-hydroxyethoxy)propylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere. Optimization includes:

- Temperature control : Maintain 0–5°C during Boc protection to minimize side reactions .

- Catalyst use : Triethylamine or DMAP can accelerate the reaction .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high purity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring decomposition via HPLC or LC-MS. Boc groups are labile under strongly acidic (e.g., TFA) or basic conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous conditions to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and hydroxyethoxy chain signals. 2D NMR (COSY, HSQC) resolves overlapping proton environments .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragment patterns. Exact mass matching (e.g., 248.1262 for C₁₁H₂₁NO₄) ensures structural fidelity .

Advanced Research Questions

Q. How can this compound be functionalized for use in PROTACs or bioconjugation strategies?

- Methodological Answer :

- Boronate ester formation : Introduce a boronic acid handle via Suzuki-Miyaura coupling (e.g., using tert-butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate analogs) to enable cross-coupling reactions .

- Click chemistry : Modify the hydroxyethoxy group with azide/alkyne moieties for copper-catalyzed cycloaddition. Protect reactive sites during functionalization to avoid side reactions .

Q. What strategies mitigate low yields in the synthesis of tert-butyl carbamate derivatives with bulky substituents?

- Methodological Answer :

- Solvent optimization : Use DMF or DMSO to enhance solubility of bulky intermediates.

- Microwave-assisted synthesis : Reduce reaction time and improve yields for sterically hindered substrates .

- Catalytic systems : Employ Pd(OAc)₂/XPhos for Buchwald-Hartwig amination or other transition-metal catalysts to overcome steric effects .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of tert-butyl carbamates with labile functional groups?

- Methodological Answer :

- Mechanistic studies : Use DFT calculations to model transition states and identify dominant pathways.

- Kinetic control : Lower reaction temperatures and shorter times favor substitution over elimination. For example, avoid prolonged heating in Boc deprotection to prevent β-elimination .

Q. What analytical approaches resolve contradictions in reported spectral data for tert-butyl carbamate derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.